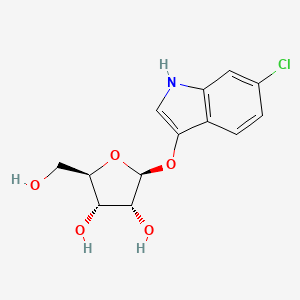

6-Chloro-3-indolyl beta-d-ribofuranoside

Description

BenchChem offers high-quality 6-Chloro-3-indolyl beta-d-ribofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-indolyl beta-d-ribofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H14ClNO5 |

|---|---|

Molecular Weight |

299.70 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(6-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C13H14ClNO5/c14-6-1-2-7-8(3-6)15-4-9(7)19-13-12(18)11(17)10(5-16)20-13/h1-4,10-13,15-18H,5H2/t10-,11-,12-,13-/m1/s1 |

InChI Key |

PNVCPADWDPYYOA-FDYHWXHSSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is 6-Chloro-3-indolyl beta-d-ribofuranoside

Technical Monograph: 6-Chloro-3-indolyl -D-ribofuranoside

Advanced Chromogenic Substrate for -D-Ribosidase Detection

Executive Summary

6-Chloro-3-indolyl

Upon enzymatic hydrolysis, the substrate yields a highly insoluble, rose-colored precipitate (6,6'-dichloroindigo), allowing for the precise localization of enzymatic activity within bacterial colonies or histological samples. This guide details its physicochemical properties, reaction mechanisms, and protocols for differentiation of Gram-negative bacteria.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Specification |

| Systematic Name | 6-Chloro-1H-indol-3-yl |

| Common Name | Rose- |

| Chromophore | 6-Chloro-3-hydroxyindole (dimerizes to 6,6'-dichloroindigo) |

| Sugar Moiety | |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | |

| Molecular Weight | ~299.71 g/mol |

| Solubility | Soluble in DMF (Dimethylformamide) and DMSO; sparingly soluble in water.[1][2] |

| Stability | Light-sensitive; Hygroscopic. Store at -20°C under desiccated conditions. |

Technical Insight: Unlike the more common "X-" substrates (which contain 5-bromo-4-chloro-3-indolyl and produce a blue precipitate), the "Rose-" derivative lacks the bromine atom at the 5-position. This structural modification shifts the absorbance maximum of the final indigo dimer, resulting in a distinct pink/rose coloration.

Mechanistic Principles

The detection system relies on a two-step biochemical cascade: Enzymatic Hydrolysis followed by Oxidative Dimerization .

-

Hydrolysis: The enzyme

-D-ribosidase attacks the glycosidic bond between the ribofuranose ring and the indole core. -

Liberation: This releases the aglycone, 6-chloro-3-hydroxyindole (colorless), and free ribose.

-

Dimerization: In the presence of oxygen, two molecules of the unstable aglycone undergo oxidative coupling to form 6,6'-dichloroindigo , an insoluble rose-colored precipitate.

Pathway Visualization

Figure 1: The reaction pathway from substrate hydrolysis to chromogen formation. Note that oxygen is strictly required for the final color development.

Applications in Diagnostic Microbiology

The primary utility of Rose-Riboside lies in its ability to differentiate genera within the Enterobacteriaceae family based on ribosidase activity.

The Ribosidase Differentiation Matrix

| Organism Group | Ribosidase Activity | Colony Appearance (Rose-Riboside) |

| Target Positives | Positive (+) | Rose / Pink |

| Escherichia coli | + | Rose |

| Klebsiella pneumoniae | + | Rose |

| Salmonella spp. | + | Rose |

| Shigella spp.[3][4] | + | Rose |

| Aeromonas spp. | + | Rose |

| Target Negatives | Negative (-) | Colorless / Beige |

| Proteus spp. | - | Colorless |

| Providencia spp. | - | Colorless |

| Acinetobacter spp. | - | Colorless |

| Vibrio cholerae | - | Colorless |

Strategic Application: In mixed cultures (e.g., Urine Tract Infection screening), Proteus species often swarm and obscure other colonies. By using Rose-Riboside in conjunction with a swarming inhibitor, Proteus remains colorless, while coinfecting E. coli or Klebsiella will appear distinctively pink.

Experimental Protocol: Preparation of Rose-Riboside Agar

Safety Note: Handle DMF/DMSO in a fume hood. Wear nitrile gloves.

Stock Solution Preparation

-

Weighing: Measure 50 mg of 6-Chloro-3-indolyl

-D-ribofuranoside. -

Solvent: Dissolve in 1.0 mL of anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Note: Water solubility is poor; do not attempt to dissolve directly in buffer.

-

-

Storage: Store stock solution at -20°C in a light-tight container (amber vial wrapped in foil). Stable for 2-4 weeks.

Agar Plate Incorporation

-

Base Media: Prepare standard nutrient agar (e.g., Columbia Agar, LB Agar, or Tryptic Soy Agar).

-

Autoclaving: Sterilize media at 121°C for 15 minutes.

-

Cooling: Allow media to cool to ~50°C (touchable by hand).

-

Critical: Adding the substrate to boiling media may cause thermal degradation of the ribosidic bond.

-

-

Addition: Add the stock solution to the media to achieve a final concentration of 100–300 mg/L (approx. 2–6 mL of stock per liter of media).

-

Pouring: Mix gently to avoid bubbles and pour into Petri dishes.

-

Drying: Allow plates to solidify and dry in the dark.

Screening Workflow

Figure 2: Standard operational workflow for chromogenic screening.

Comparative Analysis of Indolyl Substrates

To assist in assay design, the table below compares Rose-Riboside with other common substrates.

| Substrate | Chromophore | Color | Common Enzyme Target |

| Rose-Riboside | 6-chloro-indole | Rose/Pink | |

| X-Gal | 5-bromo-4-chloro-indole | Blue | |

| Magenta-Gal | 5-bromo-6-chloro-indole | Magenta | |

| Salmon-Gal | 6-chloro-indole | Salmon |

Multiplexing: Rose-Riboside can be combined with X-Gluc (5-bromo-4-chloro-3-indolyl

-

E. coli (Ribosidase+ / Glucuronidase+)

Pink + Blue = Purple/Violet colonies. -

Salmonella (Ribosidase+ / Glucuronidase-)

Pink colonies.

Troubleshooting & Quality Control

-

False Negatives (Anaerobic Conditions):

-

Issue: The dimerization of 6-chloro-3-hydroxyindole requires oxygen.

-

Solution: Do not use this substrate in anaerobic jars or deep stab cultures. Surface plating is required.

-

-

Precipitate Diffusion:

-

Issue: Color bleeding into the agar.

-

Cause: The 6,6'-dichloroindigo dimer is highly insoluble, but the intermediate aglycone can diffuse slightly before dimerizing if the bacterial colony is extremely dense.

-

Solution: Increase agar concentration or reduce incubation time.

-

-

Background Color:

-

Issue: Media turning pink over time.

-

Cause: Light-induced auto-oxidation.

-

Solution: Store plates in the dark and use within 48 hours of preparation.

-

References

-

Butterworth, L. A., et al. (2004). "Evaluation of novel beta-ribosidase substrates for the differentiation of Gram-negative bacteria." Journal of Applied Microbiology.

-

Perry, J. D. (2017). "A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics." Clinical Microbiology Reviews.

-

Glycosynth. "Product Data: Indolyl Ribosides." Glycosynth Technical Documentation.

-

Manafi, M. (2000). "New developments in chromogenic and fluorogenic culture media." International Journal of Food Microbiology.

An In-Depth Technical Guide to 6-Chloro-3-indolyl beta-d-ribofuranoside: Structure, Synthesis, and Applications

Introduction

6-Chloro-3-indolyl beta-d-ribofuranoside is a specialized chemical compound with significant applications in biochemical research and diagnostics. As a chromogenic substrate, it is instrumental in the detection of specific enzymatic activities, offering a visual confirmation of biochemical reactions. This guide provides a comprehensive overview of its chemical structure, a detailed methodology for its synthesis, and a survey of its primary applications, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Structure

The utility of 6-Chloro-3-indolyl beta-d-ribofuranoside is intrinsically linked to its unique chemical architecture. The molecule consists of a chlorinated indole ring linked to a beta-d-ribofuranose sugar moiety. This structure is pivotal to its function as a chromogenic substrate.

Table 1: Physicochemical Properties of 6-Chloro-3-indolyl beta-d-ribofuranoside and Related Compounds

| Property | 6-Chloro-3-indolyl beta-d-ribofuranoside | 6-Chloro-3-indolyl-beta-D-galactopyranoside[1][2][3] | 5-Bromo-6-chloro-3-indolyl beta-D-ribofuranoside[4] | 6-Fluoro-3-indolyl beta-D-ribofuranoside[5] |

| Molecular Formula | C13H14ClNO5 | C14H16ClNO6 | C13H13BrClNO5 | C13H14FNO5 |

| Molecular Weight | 303.7 g/mol | 329.73 g/mol | 378.6 g/mol | 283.3 g/mol |

| Appearance | White to off-white powder | White or slightly pink powder[6] | Information not available | Information not available |

| Solubility | Soluble in dimethylformamide | Soluble in methanol[6] | Soluble in dimethylformamide at a concentration of 1%[4] | Soluble in dimethylformamide at a concentration of 1%[5] |

| Storage Temperature | -20°C[4] | 2-8°C or -20°C[6] | -20°C[4] | -20°C[5] |

The presence of the chlorine atom on the indole ring influences the electronic properties of the molecule, which in turn affects the color of the resulting product after enzymatic cleavage. The beta-d-ribofuranoside portion of the molecule provides the specificity for enzymes such as β-ribosidase.[4]

Synthesis and Characterization

The synthesis of indolyl glycosides, including 6-Chloro-3-indolyl beta-d-ribofuranoside, can be a complex process. A general approach involves the reaction of a protected ribofuranose with a substituted indole.[7]

Rationale for Synthetic Route

A common strategy for the synthesis of such glycosides is the Koenigs-Knorr reaction or a modified version thereof. This involves the coupling of a glycosyl halide with an alcohol, in this case, the hydroxyl group of 6-chloro-3-hydroxyindole (indoxyl). The use of protecting groups on the ribose sugar is crucial to ensure the desired stereochemistry and to prevent unwanted side reactions. The choice of a beta-anomer of the ribofuranose is essential for the substrate to be recognized by the target enzyme.

Caption: Generalized synthetic workflow for 6-Chloro-3-indolyl beta-d-ribofuranoside.

Detailed Experimental Protocol

-

Protection of Ribose: D-ribose is first per-acetylated using acetic anhydride and a catalyst to protect the hydroxyl groups.

-

Formation of Glycosyl Halide: The per-acetylated ribose is then treated with a hydrogen halide (e.g., HBr in acetic acid) to form the acetobromo-α-D-ribofuranose.

-

Preparation of Indoxyl Salt: 6-Chloro-3-hydroxyindole is prepared and converted to its sodium or potassium salt to enhance its nucleophilicity.

-

Glycosylation: The acetobromo-α-D-ribofuranose is reacted with the 6-chloro-3-hydroxyindole salt in an appropriate solvent like acetone.

-

Deprotection: The acetyl protecting groups are removed from the ribose moiety using a base, such as sodium methoxide in methanol, to yield the final product.

-

Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 6-Chloro-3-indolyl beta-d-ribofuranoside.

Characterization Techniques

The structure and purity of the synthesized compound are confirmed using various analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the stereochemistry of the glycosidic bond.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the protons on the indole ring and the ribose sugar, with characteristic coupling constants for the anomeric proton confirming the β-configuration. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, with the anomeric carbon signal at a characteristic chemical shift. |

| Mass Spec (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺. |

| HPLC | A single major peak indicating high purity (typically >98%). |

Applications in Biomedical Research

The primary application of 6-Chloro-3-indolyl beta-d-ribofuranoside lies in its use as a chromogenic substrate for the detection of β-ribosidase activity.[4]

Use as a Chromogenic Substrate

Chromogenic substrates are colorless, soluble molecules that, upon enzymatic cleavage, release a chromophore—a chemical group that produces color.[9] This property is invaluable for visualizing enzymatic activity in various biological assays.[9]

The mechanism involves the enzymatic hydrolysis of the glycosidic bond by β-ribosidase. This releases 6-chloro-3-hydroxyindole, which is unstable and undergoes oxidation in the presence of air to form a blue-colored indigo dimer, 6,6'-dichloro-indigo. The formation of this insoluble blue precipitate provides a clear visual indication of enzyme activity.

Caption: Mechanism of color formation from 6-Chloro-3-indolyl beta-d-ribofuranoside.

This principle is widely used in microbiology for the identification of microorganisms based on their enzymatic profiles.[9] For instance, it can be incorporated into culture media to differentiate bacteria that express β-ribosidase.

Application in Drug Discovery

While the direct therapeutic application of 6-Chloro-3-indolyl beta-d-ribofuranoside is not its primary use, it serves as a valuable tool in drug discovery and development.[10] It can be used in high-throughput screening assays to identify inhibitors of β-ribosidase or other related enzymes. Furthermore, understanding the interaction of such substrates with enzymes can inform the design of novel therapeutic agents that target specific enzymatic pathways.[10]

Trustworthiness and Self-Validating Systems

The reliability of experimental results using 6-Chloro-3-indolyl beta-d-ribofuranoside is paramount. The protocols described are designed to be self-validating.

-

Synthesis: The success of the synthesis is validated at each step through characterization. The final product's identity and purity are unequivocally confirmed by NMR, MS, and HPLC.

-

Enzymatic Assays: The chromogenic nature of the substrate provides an inherent validation of the assay. A positive result (color change) is a direct and easily observable confirmation of enzymatic activity. The intensity of the color can also be quantified to measure the level of enzyme activity.[9]

To ensure reproducibility, it is crucial to use high-purity reagents and to store the 6-Chloro-3-indolyl beta-d-ribofuranoside under appropriate conditions, typically at -20°C, protected from light and moisture, to prevent degradation.[4][5][6]

Conclusion

6-Chloro-3-indolyl beta-d-ribofuranoside is a powerful tool in the arsenal of biochemists and molecular biologists. Its well-defined chemical structure and predictable behavior as a chromogenic substrate make it an excellent choice for the detection of β-ribosidase activity. The synthetic pathways, while requiring careful execution, are based on established chemical principles, allowing for its preparation in a research setting. Its applications in microbial identification and as a tool in drug discovery highlight its continued importance in the scientific community. Future research may focus on the development of analogous substrates with different colored outputs or enhanced sensitivity for a wider range of enzymatic assays.

References

-

PubChem. 6-Chloro-3-indolyl-beta-D-galactopyranoside | C14H16ClNO6 | CID 10286593. Available from: [Link]

-

Glycosynth. 6-Fluoro-3-indolyl beta-D-ribofuranoside. Available from: [Link]

-

Glycosynth. 5-Bromo-6-chloro-3-indolyl beta-D-ribofuranoside. Available from: [Link]

-

Inalco Pharmaceuticals. 6-cHloRo-3-inDolyl-β-D-GalactoPyRanoSiDe. Available from: [Link]

- Google Patents. US20050124556A1 - Chromogenic enzyme substrates.

-

PubMed. Synthesis of C-beta-D-ribofuranosylacetic acid derivatives and their utilization in the synthesis of some C-nucleosides. Available from: [Link]

-

DC Fine Chemicals. 6-Chloro-3-indolyl-β-D-glucopyranoside. Available from: [Link]

-

Glycosynth. Indolyl beta-D-ribofuranoside. Available from: [Link]

-

Carl ROTH. 6-Chloro-3-indoxyl-β-D-galactopyranoside ≥98 %, for biochemistry. Available from: [Link]

-

ResearchGate. Synthesis of β-D-ribofuranosylbenzazoles using nitrile oxide addition chemistry. Available from: [Link]

-

Carl ROTH. 6-Chloro-3-indoxyl-β-D-galactopyranoside, 100 mg, CAS No. 138182-21-5. Available from: [Link]

-

DC Fine Chemicals. Discover our range of Chromogenic Substrates. Available from: [Link]

Sources

- 1. 6-Chloro-3-indolyl-beta-D-galactopyranoside | C14H16ClNO6 | CID 10286593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-3-indolyl-beta-D-galactopyranoside, 98% 0.1 g | Request for Quote [thermofisher.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. Glycosynth - 5-Bromo-6-chloro-3-indolyl beta-D-ribofuranoside [glycosynth.co.uk]

- 5. Glycosynth - 6-Fluoro-3-indolyl beta-D-ribofuranoside [glycosynth.co.uk]

- 6. inalcopharm.com [inalcopharm.com]

- 7. US20050124556A1 - Chromogenic enzyme substrates - Google Patents [patents.google.com]

- 8. Synthesis of C-beta-D-ribofuranosylacetic acid derivatives and their utilization in the synthesis of some C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. chemimpex.com [chemimpex.com]

6-Chloro-3-indolyl beta-d-ribofuranoside mechanism of action

Technical Guide: 6-Chloro-3-indolyl -D-ribofuranoside Mechanism of Action

Executive Summary

6-Chloro-3-indolyl

Chemical Identity & Properties

| Property | Detail |

| Chemical Name | 6-Chloro-3-indolyl |

| Common Names | Rose-Riboside, Salmon-Riboside, Rose-Rib |

| Target Enzyme | |

| Chromophore | 6-Chloro-3-indoxyl |

| Final Pigment | 6,6'-Dichloroindigo |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF (Dimethylformamide) or DMSO; sparingly soluble in water |

| Precipitate Color | Rose / Salmon Pink |

Mechanism of Action

The utility of 6-Chloro-3-indolyl

The Biochemical Cascade

-

Enzymatic Recognition: The substrate mimics natural ribosides. Bacteria possessing the

-D-ribofuranosidase enzyme transport the substrate into the cytoplasm or act upon it in the periplasmic space. -

Hydrolytic Cleavage: The enzyme cleaves the

-glycosidic bond between the ribofuranose sugar moiety and the 6-chloro-3-indolyl aglycone.-

Reaction: Substrate +

-

-

Oxidative Dimerization: The released 6-chloro-3-indoxyl is soluble and colorless but highly unstable in the presence of oxygen. It spontaneously undergoes oxidative coupling to form 6,6'-dichloroindigo .

-

Precipitation: The resulting 6,6'-dichloroindigo is an insoluble, rose-colored pigment that precipitates intracellularly or directly on the colony, preventing diffusion and ensuring sharp colony definition.

Pathway Visualization

Figure 1: The enzymatic hydrolysis and oxidative dimerization pathway of Rose-Riboside.

Applications in Microbiology

The primary application of this substrate is the differentiation of Gram-negative bacteria . The distribution of

Differentiating Capabilities

-

Positive (Rose/Salmon Colonies):

-

Negative (Colorless/Beige Colonies):

Multiplexing (Dual-Chromogenic Assays)

Because the rose color is spectrally distinct from the blue/turquoise of 5-bromo-4-chloro-3-indolyl (X-) substrates, Rose-Riboside is often paired with other substrates to create differential media.

-

Example: Rose-Riboside (targets generic coliforms) + X-Gluc (targets E. coli specifically).

-

E. coli (Ribosidase+ / Glucuronidase+)

Rose + Blue = Purple/Dark Blue . -

Klebsiella (Ribosidase+ / Glucuronidase-)

Rose . -

Proteus (Ribosidase- / Glucuronidase-)

Colorless .

-

Experimental Protocol: Preparation & Use

Stock Solution Preparation

Note: Indolyl substrates are hydrolytically unstable in water over long periods. Prepare stock solutions in organic solvent.

-

Weighing: Weigh 100 mg of 6-Chloro-3-indolyl

-D-ribofuranoside. -

Solvent: Dissolve in 2–5 mL of anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . Vortex until fully dissolved.

-

Storage: Store stock solution at -20°C, protected from light.

Media Preparation (Agar Plate)

-

Base Medium: Prepare standard nutrient agar (e.g., Columbia Agar, LB Agar, or Mueller-Hinton) according to manufacturer instructions. Autoclave and cool to ~50°C.

-

Induction (Optional but Recommended): Add IPTG (Isopropyl

-D-1-thiogalactopyranoside) to a final concentration of 0.1 mM if the target enzyme requires induction (though ribosidase is often constitutive in many target species, induction can enhance signal). -

Substrate Addition: Add the substrate stock solution to the molten agar to achieve a final concentration of 100–200 mg/L (µg/mL) .

-

Optimization: 150 mg/L is a standard starting point for robust color.

-

-

Pouring: Mix gently to avoid bubbles and pour into sterile Petri dishes. Allow to solidify in the dark.

Inoculation & Analysis

-

Inoculation: Streak bacterial isolates onto the plate surface using a quadrant streak method for isolation.

-

Incubation: Incubate at 35–37°C for 18–24 hours under aerobic conditions .

-

Critical: Oxygen is required for color development. Do not use in anaerobic jars unless an alternative oxidant is provided.

-

-

Observation:

-

Rose/Salmon: Positive for

-ribosidase. -

Colorless: Negative.

-

Workflow Diagram

Figure 2: Step-by-step workflow for preparing and using Rose-Riboside media.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Weak Color | Low substrate concentration | Increase concentration to 200–300 mg/L. |

| Weak Color | Insufficient Oxygen | Ensure aerobic incubation; do not stack plates too tightly. |

| Weak Color | Low Enzyme Expression | Add 0.1 mM IPTG to induce enzyme expression. |

| Background Color | Substrate Oxidation | Protect plates from light; use fresh stock solution. |

| Precipitate Diffusion | High solubility of intermediate | Ensure agar pH is near neutral (7.0–7.4); acidic pH can affect dimerization. |

References

-

Butterworth, L. A., et al. (2004). "Evaluation of novel beta-ribosidase substrates for the differentiation of Gram-negative bacteria." Journal of Applied Microbiology. Link

-

Perry, J. D. (2017). "A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics." Clinical Microbiology Reviews. Link

-

Glycosynth. "Chromogenic beta-D-Ribofuranoside substrates: Technical Data." Glycosynth Product Catalog. Link

-

Biosynth. "Chromogenic Substrates for Microbiology." Biosynth Application Notes. Link

Sources

- 1. Variance in translational fidelity of different bacterial species is affected by pseudouridines in the tRNA anticodon stem-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosynth - 6-Fluoro-3-indolyl beta-D-ribofuranoside [glycosynth.co.uk]

- 3. Beta-galactosidase activity in single differentiating bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Glucosidase activity and antimicrobial properties of potentially probiotic autochthonous lactic cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of novel beta-ribosidase substrates for the differentiation of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect’s Guide to Chromogenic Substrates: Mechanisms, Selection, and Optimization

Executive Summary

In the transition from radioimmunoassays to enzymatic detection, chromogenic substrates have become the standard for signal transduction in life sciences. However, a superficial understanding of these reagents often leads to suboptimal sensitivity, high background noise, and reproducibility crises. This guide deconstructs the physicochemical mechanisms of Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) substrates, providing a rigorous framework for selection and optimization. It is designed for researchers who demand not just a signal, but a quantifiable, validated result.

Part 1: Mechanistic Foundations

To optimize an assay, one must understand the molecular events driving signal generation. The two dominant systems—Peroxidase and Phosphatase—operate on distinct kinetic principles.

The HRP-TMB Redox Cycle

Horseradish Peroxidase (HRP) does not simply "cut" a substrate.[1][2] It acts as an electron pump. The oxidation of 3,3',5,5'-Tetramethylbenzidine (TMB) is a two-step radical reaction driven by the HRP heme group.

-

Activation: HRP interacts with Hydrogen Peroxide (

), oxidizing the heme iron fromngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

First Electron Transfer: Compound I strips an electron from TMB, creating a TMB cation radical (blue,

nm) and reducing HRP to Compound II. -

Second Electron Transfer: Compound II oxidizes a second TMB molecule (or the same radical), returning HRP to its resting state.

-

Signal Stabilization: The blue product is a charge-transfer complex. Adding acid (Stop Solution) protonates the complex, converting it into the stable TMB diimine (yellow,

nm).

Critical Insight: The acid stop step is not merely for convenience; it increases molar absorptivity (

The AP-pNPP Hydrolysis

Alkaline Phosphatase (AP) operates via hydrolytic cleavage.[3] The substrate p-Nitrophenyl Phosphate (pNPP) is colorless. AP removes the phosphate group, releasing p-nitrophenol.

-

pH Dependence: The color generation is strictly pH-dependent. At neutral pH, p-nitrophenol is colorless. In a high pH buffer (>9.8), it ionizes to the p-nitrophenolate anion (yellow,

nm).

Figure 1: The HRP catalytic cycle showing the conversion of TMB from colorless diamine to blue radical, and finally to yellow diimine upon acidification.

Part 2: Substrate Selection Matrix

Selecting the right substrate is a balance between Sensitivity (Limit of Detection) and Signal-to-Noise Ratio (Background).

| Substrate | Enzyme | Sensitivity | Detection ( | Stop Solution | Application Context |

| TMB | HRP | High (pg/mL) | 370/652 nm (Kinetic)450 nm (Endpoint) | 1M | ELISA Standard. Best for low-abundance targets. Requires careful blocking to prevent high background. |

| OPD | HRP | Medium | 492 nm | 3M | Legacy Systems. Good signal-to-noise but light-sensitive and potential carcinogen. |

| ABTS | HRP | Low | 405-410 nm | 1% SDS | High-Background Assays. Less sensitive than TMB, but kinetics are slower and more forgiving. Useful when background is high. |

| pNPP | AP | Medium | 405 nm | 3M NaOH | Alkaline Phosphatase ELISA. Robust, linear kinetics. Ideal if endogenous peroxidases are interfering with HRP assays. |

Expert Recommendation: For 90% of modern ELISA development, TMB is the superior choice due to its high molar extinction coefficient. However, if you observe "burnt out" signal (OD > 3.0) too quickly, switch to ABTS or dilute your detection antibody rather than reducing substrate incubation time [2].

Part 3: Strategic Optimization & Validation

A protocol is only as good as its validation. The following workflow integrates "Self-Validating" checkpoints to ensure data integrity.

The Checkerboard Titration (The "Golden Standard")

Never assume manufacturer dilutions are optimal for your specific matrix. You must perform a checkerboard titration to find the dynamic range .

-

Rows (A-H): Serially dilute the Capture Antibody.

-

Columns (1-12): Serially dilute the Detection Antibody/Conjugate.

-

Result: Find the coordinate where Signal is maximal (~2.0 OD) and Background is minimal (<0.1 OD).

Protocol: Kinetic Optimized ELISA (TMB)

This protocol utilizes kinetic monitoring to determine the optimal stop time dynamically.

Reagents:

-

Coating Buffer: Carbonate-Bicarbonate, pH 9.6.

-

Blocking Buffer: 1% BSA or 5% Non-fat Dry Milk in PBS-T.

-

Wash Buffer: PBS + 0.05% Tween-20 (PBS-T).

-

Substrate: Stabilized TMB Solution.

Step-by-Step Workflow:

-

Coat: Incubate capture antibody overnight at 4°C. Checkpoint: Seal plate to prevent evaporation (edge effect).

-

Wash & Block: Wash 3x. Add Blocking Buffer (2 hrs, RT). Why: Passivates hydrophobic plastic sites to prevent non-specific TMB binding.

-

Analyte Incubation: Add samples/standards (1-2 hrs). Wash 3x.

-

Detection: Add HRP-conjugated antibody (1 hr). Wash 5x . Critical: Extra washes here reduce background significantly.

-

Substrate Addition (Kinetic Phase):

-

Add 100 µL TMB.

-

Self-Validation Step: Place in reader immediately. Measure OD at 652 nm every 2 minutes.

-

Decision Gate: When the highest standard reaches ~0.7 OD (blue), the reaction is in the linear phase.

-

-

Stop & Read:

-

Add 100 µL 1M

. Blue turns Yellow. -

Read immediately at 450 nm .

-

Figure 2: Optimized ELISA workflow emphasizing the critical wash step and kinetic monitoring before acidification.

Part 4: Troubleshooting & Causality

| Symptom | Probable Cause | Mechanistic Solution |

| High Background (All Wells) | Inadequate Blocking | Switch from BSA to Casein or Milk. TMB can bind non-specifically to polystyrene. |

| High Background (All Wells) | HRP "Burnout" | HRP concentration is too high. The radical generation is self-quenching. Dilute conjugate 1:10,000 to 1:100,000. |

| Low Signal | pH Drift | HRP activity is pH sensitive (Optimum ~6.0-6.5). Check buffer pH.[4] Note: TMB solutions are often acidic to maintain stability; they rely on the buffer capacity of the well environment. |

| Signal Fade | TMB Precipitate | If TMB turns blue and precipitates, HRP concentration is too high. The radical product is aggregating. |

References

-

Boster Bio. (2023). Optimize ELISA Assays with Checkerboard Titration Techniques. Retrieved from [Link]

-

SeraCare. (n.d.). Comparison of ABTS, TMB, and OPD Peroxidase Substrate Systems. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 6-Chloro-3-indolyl-β-D-ribofuranoside

Part 1: Executive Summary & Chemical Identity[1]

6-Chloro-3-indolyl-β-D-ribofuranoside (often referred to as Rose-Riboside or Salmon-Riboside ) is a specialized chromogenic substrate used primarily for the detection of

This guide addresses the critical physicochemical constraints of this compound—specifically its hydrophobicity and hydrolytic instability—to ensure reproducible assay results.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 6-Chloro-3-indolyl-β-D-ribofuranoside |

| Common Aliases | Rose-Riboside, Salmon-Riboside |

| Core Moiety | 6-Chloro-1H-indole (Chromophore) + D-Ribose (Glycone) |

| Molecular Weight | ~329.73 g/mol (Anhydrous basis) |

| Appearance | White to off-white crystalline powder |

| Post-Reaction Color | Rose / Salmon Pink (Insoluble precipitate) |

| Target Enzyme |

Part 2: Solubility Fundamentals

The solubility of indolyl glycosides is governed by the competing polarity of the sugar moiety (hydrophilic) and the indole core (hydrophobic).[1] While the ribose group provides some polarity, the 6-chloro-3-indolyl system is sufficiently lipophilic to prevent direct dissolution in aqueous buffers at useful stock concentrations.

Primary Solvents (Stock Preparation)

To prepare stable stock solutions, aprotic organic solvents are required.[1]

-

Dimethylformamide (DMF): The preferred solvent for most indolyl substrates.[1] It offers high solubility limits (>20 mg/mL) and does not react with the glycosidic bond under neutral conditions.[1]

-

Dimethyl Sulfoxide (DMSO): A viable alternative.[1][2] However, DMSO is hygroscopic (absorbs water from air) and can facilitate skin absorption of dissolved compounds.[1] Use anhydrous (molecular biology grade) DMSO.[1]

Secondary Solvents & Incompatibility

-

Water/Buffers: Insoluble at stock concentrations.[1] Direct addition of the powder to water will result in a suspension, not a solution, leading to inaccurate dosing.[1]

-

Ethanol/Methanol: Variable solubility.[1] While often soluble at low concentrations, alcohols can sometimes interfere with downstream enzymatic activity or cause premature precipitation upon storage.[1] DMF is superior for stability.[1]

Solubility Data Table

| Solvent | Solubility Rating | Max Conc. (Est.)[1] | Usage Context |

| DMF | Excellent | 20–50 mg/mL | Recommended for Stock Solutions |

| DMSO | Good | 10–20 mg/mL | Alternative for Stock Solutions |

| Water | Poor | <0.1 mg/mL | Do NOT use for Stock |

| Ethanol | Moderate | 5–10 mg/mL | Not recommended for long-term storage |

Part 3: Protocol – Stock Solution Preparation[1]

Objective: Prepare a 50 mg/mL (approx. 150 mM) stock solution in DMF.

Reagents & Equipment[1]

-

6-Chloro-3-indolyl-β-D-ribofuranoside powder.[3]

-

Solvent: N,N-Dimethylformamide (DMF), ACS Reagent grade or better.[1]

-

Vessel: Amber glass vial (to protect from light) or polypropylene tube wrapped in foil.[1]

-

Inert Gas: Nitrogen or Argon (optional but recommended for long-term storage).[1]

Step-by-Step Workflow

-

Calculate & Weigh:

-

Weigh 100 mg of substrate powder into the amber vial.

-

Note: Allow the reagent bottle to warm to room temperature before opening to prevent condensation, which degrades the glycosidic bond.[1]

-

-

Dissolution:

-

Add 2.0 mL of DMF directly to the vial.

-

Vortex vigorously for 30–60 seconds. The powder should dissolve completely to form a clear, colorless (or slightly yellowish) solution.[1]

-

Troubleshooting: If particles persist, warm the vial slightly (37°C water bath) for 2–5 minutes, then vortex again. Do not overheat (>50°C), as this may degrade the substrate.[1]

-

-

Sterilization (Optional):

-

Storage:

Part 4: Application & Mechanism of Action[1]

Working Concentration

The typical working concentration in agar plates or liquid broth is 100–300 µg/mL .[1]

-

Dilution Factor: A 50 mg/mL stock requires a 1:500 dilution to achieve 100 µg/mL.[1]

-

Protocol: Add the stock solution to the molten agar (cooled to ~50°C) or liquid media just prior to pouring/use. Mix rapidly to disperse the solvent before the substrate can precipitate.[1]

The Chromogenic Pathway

The utility of this compound relies on a specific chemical cascade triggered by the enzyme.[1]

Figure 1: The enzymatic hydrolysis and oxidative dimerization pathway of 6-Chloro-3-indolyl-β-D-ribofuranoside.

Critical Success Factors

-

Oxidation Requirement: The dimerization step (Indoxyl

Dimer) requires atmospheric oxygen.[1] In strictly anaerobic conditions, the color development may be delayed or require exposure to air after incubation.[1] -

pH Sensitivity: The dimerization proceeds best at neutral to slightly alkaline pH (7.0–8.0) .[1] Acidic conditions can inhibit the formation of the indigo dye.[1]

-

Light Sensitivity: Both the substrate and the indoxyl intermediate are light-sensitive.[1] Incubate plates in the dark to prevent high background noise.

Part 5: Troubleshooting Common Issues

| Observation | Probable Cause | Corrective Action |

| Precipitate in Stock Solution | Water contamination in DMF/DMSO or cold storage. | Warm to 37°C and vortex.[1] Ensure solvent is anhydrous.[1] |

| "Crystals" in Agar Plates | Substrate "crashed out" upon mixing. | Ensure agar is cooled to 50°C before adding stock.[1] Mix immediately and vigorously. |

| Weak/No Color | Low enzyme activity or anaerobic conditions.[1] | Verify strain capability.[1] Expose plates to air for 30 mins post-incubation. |

| High Background Color | Spontaneous hydrolysis or light exposure.[1] | Store plates in dark.[1] Check pH of media (avoid pH > 8.5 during storage).[1] |

References

-

Glycosynth. (n.d.).[1] 5-Bromo-6-chloro-3-indolyl beta-D-ribofuranoside (Magenta-Riboside) & Related Products. Retrieved from [Link] (Note: Technical specifications extrapolated from homologous indolyl ribofuranosides).[1]

-

Codexis. (2010).[1] Screening methods using indolyl substrates for directed evolution. Methods in Enzymology, 476, 1-15.[1]

Sources

The Definitive Guide to 6-Chloro-3-indolyl-β-D-ribofuranoside and its Utility as a Chromogenic Substrate

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-3-indolyl-β-D-ribofuranoside, a specialized chromogenic substrate for the detection of β-D-ribofuranosidase activity. While less common than its galactopyranoside or glucopyranoside counterparts, this compound and its analogs are invaluable tools in microbiology, molecular biology, and diagnostics. This document will delve into the core principles of indolyl-based enzymatic detection, the physicochemical properties of 6-chloro-3-indolyl-β-D-ribofuranoside, its mechanism of action, and practical applications. Furthermore, this guide will offer a comparative analysis with related indolyl glycosides and provide detailed protocols for its use in the identification and differentiation of microorganisms.

Introduction: The Power of Chromogenic Detection

In the realm of modern life sciences, the rapid and accurate detection of specific enzymatic activities is paramount. Chromogenic substrates have emerged as indispensable reagents that translate enzymatic reactions into a visually identifiable signal. These molecules are ingeniously designed with two key moieties: a substrate specific to a target enzyme and a chromophore that, upon cleavage, produces a distinct color.[1] This principle allows for the direct visualization of enzyme presence and activity, often without the need for sophisticated instrumentation.[2]

Indolyl-based glycosides are a prominent class of chromogenic substrates widely employed in various biological assays.[3] The foundational mechanism involves the enzymatic hydrolysis of the glycosidic bond, releasing an indoxyl moiety. This intermediate then undergoes oxidative dimerization to form a water-insoluble, intensely colored indigo dye at the site of enzymatic activity.[4] The specific sugar attached to the indolyl group dictates the substrate's specificity for a particular glycosidase.

This guide focuses on 6-chloro-3-indolyl-β-D-ribofuranoside , a substrate tailored for the detection of β-D-ribofuranosidase. While this enzyme is less frequently targeted than β-galactosidase or β-glucuronidase, its detection offers a unique avenue for the differentiation of various microorganisms, particularly within the Gram-negative bacteria.[5]

Physicochemical Properties and Comparative Analysis

To provide a comprehensive understanding, a comparative table of related, commercially available indolyl glycosides is presented below. The variations in the sugar moiety and the halogen substitutions on the indole ring significantly influence the substrate's specificity and the color of the resulting precipitate.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Target Enzyme | Precipitate Color |

| 6-Chloro-3-indolyl-β-D-ribofuranoside | Not assigned | C13H14ClNO5 | 299.71 | β-D-Ribofuranosidase | Rose/Pink |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | 7240-90-6 | C14H15BrClNO6 | 408.63 | β-Galactosidase | Blue |

| 6-Chloro-3-indolyl-β-D-galactopyranoside (Salmon-Gal) | 138182-21-5 | C14H16ClNO6 | 329.73 | β-Galactosidase | Salmon/Pink[6] |

| 6-Chloro-3-indolyl-β-D-glucopyranoside | 159954-28-6 | C14H16ClNO6 | 329.73 | β-Glucosidase | Rose/Pink[7] |

| 5-Bromo-6-chloro-3-indolyl-β-D-ribofuranoside | 518033-34-6 | C13H13BrClNO5 | 378.6 | β-D-Ribofuranosidase | Magenta[8] |

| 6-Fluoro-3-indolyl-β-D-ribofuranoside | 518033-39-1 | C13H14FNO5 | 283.3 | β-Glucosidase | Pale Red[9] |

Expert Insight: The choice of halogen substituent and its position on the indole ring is not arbitrary. These modifications can influence the rate of dimerization of the indoxyl intermediate and the final color of the precipitate. For instance, the widely used "X-Gal" (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) produces a very intense blue color due to the specific halogenation pattern. Similarly, the 6-chloro substitution in the topic compound and its analogs often yields a pink or rose-colored precipitate.[10]

Mechanism of Action: From Colorless Substrate to Colored Precipitate

The chromogenic activity of 6-chloro-3-indolyl-β-D-ribofuranoside is a two-step process that elegantly visualizes enzymatic activity. This mechanism is fundamental to all indolyl-based chromogenic substrates.

Figure 1: General mechanism of chromogenic detection using 6-chloro-3-indolyl-β-D-ribofuranoside.

Step 1: Enzymatic Hydrolysis: In the presence of β-D-ribofuranosidase, the glycosidic bond linking the 6-chloro-indole to the β-D-ribofuranose sugar is cleaved. This enzymatic reaction releases the sugar moiety and the colorless, soluble indoxyl intermediate, 6-chloro-3-hydroxyindole.

Step 2: Oxidative Dimerization: The liberated 6-chloro-3-hydroxyindole is unstable and, in the presence of oxygen, undergoes rapid oxidative dimerization. This reaction forms an insoluble, colored indigo dye, specifically 6,6'-dichloro-indigo, which precipitates at the site of the enzyme, resulting in visible coloration of the bacterial colony or the localized area of enzyme activity.

Synthesis of Indolyl Glycosides: A Brief Overview

The synthesis of indolyl glycosides, including 6-chloro-3-indolyl-β-D-ribofuranoside, typically involves the condensation of a protected sugar with an appropriately substituted indoxyl derivative. While specific, detailed synthesis protocols for the 6-chloro-ribofuranoside variant are proprietary, the general approach can be understood from the broader literature on indole synthesis and glycosylation.

A common strategy involves the reaction of an acetylated or benzoylated ribofuranosyl halide (e.g., bromide or chloride) with a protected indoxyl, often 1-acetyl-6-chloroindoxyl, in the presence of a base. Subsequent deprotection of the sugar and indoxyl moieties yields the final product. The "indoline-indole method" is another established route for synthesizing N-glycosyl indoles, which can be adapted for O-glycosyl indole synthesis.[11]

Figure 2: Generalized workflow for the synthesis of indolyl ribofuranosides.

Applications in Research and Diagnostics

The primary application of 6-chloro-3-indolyl-β-D-ribofuranoside and its analogs lies in the field of microbiology for the detection, differentiation, and identification of microorganisms based on their enzymatic profiles.[12]

Chromogenic Agar Media

Chromogenic agar media are specialized growth media that incorporate one or more chromogenic substrates.[13][14][15] These media are designed to be both selective and differential, inhibiting the growth of non-target organisms while allowing target species to grow and produce distinctly colored colonies due to their specific enzymatic activities.[16]

Expert Insight: The inclusion of substrates like 6-chloro-3-indolyl-β-D-ribofuranoside in chromogenic media can provide an additional layer of differentiation. For example, in a medium designed to identify E. coli based on its β-glucuronidase activity (often using a substrate that produces a blue color), the addition of a ribofuranoside substrate could differentiate between β-ribosidase-positive and -negative strains within other coliforms, which would otherwise appear as a uniform color.

Differentiation of Gram-Negative Bacteria

β-D-ribofuranosidase activity has been shown to be present in a variety of Gram-negative bacteria, including species of Aeromonas, Citrobacter, Enterobacter, Escherichia, Klebsiella, Pseudomonas, and Salmonella.[5] Conversely, genera such as Proteus and Acinetobacter generally lack this enzymatic activity. This differential expression can be exploited for presumptive identification in clinical and environmental samples.

Experimental Protocol: Detection of β-D-Ribofuranosidase Activity in Bacterial Cultures

This protocol provides a general framework for using 6-chloro-3-indolyl-β-D-ribofuranoside in an agar-based medium to detect β-D-ribofuranosidase activity.

Materials:

-

Base agar medium (e.g., Columbia Agar, Tryptic Soy Agar)

-

6-chloro-3-indolyl-β-D-ribofuranoside

-

Dimethylformamide (DMF) or other suitable solvent

-

Sterile Petri dishes

-

Bacterial cultures for testing

-

Standard microbiology laboratory equipment (incubator, sterile loops, etc.)

Procedure:

-

Prepare the Chromogenic Substrate Stock Solution:

-

Aseptically weigh an appropriate amount of 6-chloro-3-indolyl-β-D-ribofuranoside.

-

Dissolve the substrate in a minimal amount of a suitable solvent (e.g., DMF) to create a concentrated stock solution (e.g., 20 mg/mL). The substrate is typically soluble in dimethylformamide at a concentration of 1%.[8]

-

Causality: A stock solution is prepared in a solvent because the substrate may have limited solubility directly in the aqueous agar medium. This ensures even distribution.

-

-

Prepare the Chromogenic Agar:

-

Prepare the base agar medium according to the manufacturer's instructions and autoclave to sterilize.

-

Allow the molten agar to cool to approximately 45-50°C in a water bath. Trustworthiness: Cooling the agar is crucial to prevent heat degradation of the chromogenic substrate.

-

Aseptically add the chromogenic substrate stock solution to the molten agar to a final concentration typically ranging from 50 to 200 mg/L. The optimal concentration may need to be determined empirically.

-

Mix the agar gently but thoroughly to ensure uniform distribution of the substrate.

-

Pour the chromogenic agar into sterile Petri dishes and allow them to solidify.

-

-

Inoculation and Incubation:

-

Streak the bacterial cultures to be tested onto the surface of the chromogenic agar plates using standard microbiological techniques to obtain isolated colonies.

-

Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific bacteria being tested.

-

-

Interpretation of Results:

-

Examine the plates for bacterial growth.

-

Colonies of bacteria that produce β-D-ribofuranosidase will appear as a distinct rose or pink color due to the precipitation of 6,6'-dichloro-indigo.

-

Colonies of bacteria that do not produce the enzyme will remain their natural color (e.g., white or beige).

-

Conclusion and Future Perspectives

6-Chloro-3-indolyl-β-D-ribofuranoside represents a specialized yet powerful tool in the arsenal of chromogenic substrates available to researchers. Its ability to specifically detect β-D-ribofuranosidase activity provides a valuable method for the differentiation of various microorganisms. As the need for rapid and accurate microbial identification continues to grow in clinical diagnostics, food safety, and environmental monitoring, the development and application of novel chromogenic substrates, including indolyl ribofuranosides with diverse substitution patterns, will undoubtedly play an increasingly important role. Further research into the synthesis of new analogs with enhanced sensitivity and unique colorimetric properties will continue to drive innovation in this field.

References

-

The application of chromogenic media in clinical microbiology. (2007). Journal of Clinical Microbiology. [Link]

-

The application of chromogenic media in clinical microbiology. (2007). Oxford Academic. [Link]

-

The application of chromogenic media in clinical microbiology. (2007). PubMed. [Link]

-

Chromogenic Substrates Overview. (2023). DC Fine Chemicals. [Link]

-

The Synthesis and Cytotoxic Activity of D-Ribofuranosides and 2-Deoxy-D-Ribofuranosides of Substituted Bis(indolyl)furan, Bis(indolyl)pyrrole, and Indolo[2,3-a]carbazole Derivatives. (2025). ResearchGate. [Link]

-

5-Bromo-6-chloro-3-indolyl beta-D-ribofuranoside. Glycosynth. [Link]

-

Chromogenic Media Reference Guide. Bio-Rad. [Link]

-

Fluorogenic and chromogenic substrates used in bacterial diagnostics. PMC. [Link]

-

Evaluation of novel beta-ribosidase substrates for the differentiation of Gram-negative bacteria. PubMed. [Link]

-

Synthesis of 1‐(β‐D‐ribofuranosyl)indol‐3‐acetic acid. (2025). ResearchGate. [Link]

-

Chromogenic Detection for Reliable Hygiene and Food Safety Testing. Hygiena. [Link]

-

The Application of Chromogenic Culture Media for Rapid Detection of Food and Water Borne Pathogen. idosi.org. [Link]

-

6-Chloro-3-indolyl-β-D-glucopyranoside. DC Fine Chemicals. [Link]

-

Indigogenic substrates for detection and localization of enzymes. ResearchGate. [Link]

-

Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases. PMC. [Link]

-

Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. RSC Publishing. [Link]

-

6-Chloro-3-indolyl-beta-D-galactopyranoside. PubChem. [Link]

- Chromogenic enzyme substrates.

-

6-Fluoro-3-indolyl beta-D-ribofuranoside. Glycosynth. [Link]

-

β-D-ribofuranose (FDB031292). FooDB. [Link]

-

β-d-Ribofuranose as a Core with a Phosphodiester Moiety as the Enzyme Recognition Site for Codrug Development. PMC. [Link]

-

Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases. PMC. [Link]

-

beta-D-ribofuranose (PAMDB001172). P. aeruginosa Metabolome Database. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Indole synthesis: a review and proposed classification. PMC. [Link]

-

Purification and characterization of beta-fructofuranosidase from Bifidobacterium infantis. PubMed. [Link]

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. goldbio.com [goldbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Indolyl Septanoside Synthesis for In Vivo Screening of Bacterial Septanoside Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of novel beta-ribosidase substrates for the differentiation of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. B21131.77 [thermofisher.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. Glycosynth - 5-Bromo-6-chloro-3-indolyl beta-D-ribofuranoside [glycosynth.co.uk]

- 9. Glycosynth - 6-Fluoro-3-indolyl beta-D-ribofuranoside [glycosynth.co.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. idosi.org [idosi.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. The application of chromogenic media in clinical microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-rad.com [bio-rad.com]

Technical Monograph: 6-Chloro-3-indolyl beta-D-ribofuranoside

The following technical guide details the physicochemical properties, mechanistic action, and experimental applications of 6-Chloro-3-indolyl beta-D-ribofuranoside , a specialized chromogenic substrate used in molecular microbiology.

High-Fidelity Chromogenic Substrate for

Executive Summary

6-Chloro-3-indolyl beta-D-ribofuranoside (often referred to as Rose-Riboside or Salmon-Riboside ) is a synthetic indolyl glycoside designed for the specific detection of

Upon enzymatic hydrolysis, the substrate yields a Rose/Salmon-colored precipitate , offering a high-contrast alternative to the traditional blue (X-based) or magenta (5-Bromo-6-chloro-based) chromogens. This guide outlines the molecular specifications, reaction mechanism, and standardized protocols for its deployment in diagnostic microbiology.

Physicochemical Profile

The precise molecular weight and structural data are critical for the preparation of stoichiometric stock solutions.

Core Specifications[1]

| Property | Specification |

| Chemical Name | 6-Chloro-3-indolyl |

| Common Synonyms | Rose-Riboside; Salmon-Riboside |

| CAS Number | 518033-36-8 |

| Molecular Formula | |

| Molecular Weight | 299.7 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF (Dimethylformamide) and DMSO; sparingly soluble in water |

| Purity Grade | |

| Storage Conditions | -20°C, desiccated, protected from light, under nitrogen atmosphere |

Structural Composition

The molecule consists of a 6-chloro-indolyl aglycone attached via a

-

Aglycone: 6-Chloro-3-hydroxyindole (Precursor to the chromophore).

-

Glycone:

-D-Ribofuranose (Enzyme recognition site).[1]

Mechanistic Action

The utility of this substrate relies on a two-step biochemical cascade: Enzymatic Hydrolysis followed by Oxidative Dimerization .

Reaction Pathway

-

Recognition: The bacterial enzyme

-ribosidase recognizes the ribofuranose moiety. -

Cleavage: The glycosidic bond at the C3 position of the indole is hydrolyzed, releasing free ribose and the unstable aglycone 6-chloro-3-hydroxyindole .

-

Dimerization: In the presence of atmospheric oxygen, two molecules of the aglycone spontaneously dimerize and oxidize to form 6,6'-dichloroindigo .

-

Precipitation: The resulting dichloroindigo is highly insoluble and precipitates within the bacterial colony, staining it a distinct Rose/Salmon pink .

Mechanistic Diagram

The following diagram illustrates the transformation from colorless substrate to colored precipitate.

Figure 1: Enzymatic hydrolysis and subsequent oxidative dimerization pathway of 6-Chloro-3-indolyl beta-D-ribofuranoside.

Applications in Microbiology

The primary application of 6-Chloro-3-indolyl beta-D-ribofuranoside is the differentiation of Gram-negative bacteria based on ribosidase activity. This is particularly useful when combined with other chromogenic substrates (e.g., X-Gluc or Blue-Gal) to create multi-chromophoric screening media.

Differentiation Matrix

Based on validation studies utilizing indolyl ribosides, the following activity patterns are typical:

| Bacterial Genus | Colony Appearance (on Rose-Rib Agar) | |

| Escherichia | Positive | Rose / Salmon |

| Klebsiella | Positive | Rose / Salmon |

| Salmonella | Positive | Rose / Salmon |

| Aeromonas | Positive | Rose / Salmon |

| Proteus | Negative | Colorless / Beige |

| Acinetobacter | Negative | Colorless / Beige |

| Yersinia enterocolitica | Negative | Colorless / Beige |

Note: Strain-specific variations may occur. Always confirm with standard biochemical tests.

Experimental Protocol

Objective: Preparation of screening agar containing 6-Chloro-3-indolyl beta-D-ribofuranoside.

Stock Solution Preparation

Safety Note: DMF is toxic. Handle in a fume hood.

-

Weighing: Weigh 50 mg of 6-Chloro-3-indolyl beta-D-ribofuranoside.

-

Solvent: Dissolve in 1.0 mL of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Vortex: Vortex until fully dissolved. The solution should be clear and colorless to pale yellow.

-

Storage: Store aliquots at -20°C in light-tight containers. Stable for 1-2 months.

Agar Plate Preparation

-

Media Base: Prepare 1 Liter of standard nutrient agar (e.g., Columbia Agar or TSA) and autoclave at 121°C for 15 minutes.

-

Cooling: Allow the agar to cool to approx. 50°C in a water bath. Critical: Adding substrate to boiling agar may cause thermal degradation.

-

Addition: Aseptically add the 1.0 mL stock solution (50 mg) to the 1 Liter of molten agar.

-

Final Concentration:50 mg/L (Optimization range: 50–100 mg/L).

-

-

Mixing: Swirl gently to mix without introducing air bubbles.

-

Pouring: Pour into Petri dishes and allow to solidify in the dark.

Assay Workflow

Figure 2: Standard operational workflow for chromogenic detection.

Scientific Integrity & QC

To ensure Trustworthiness and reproducibility:

-

Positive Control: Use Klebsiella pneumoniae or Escherichia coli (ATCC 25922). Expect distinct salmon/rose colonies.

-

Negative Control: Use Proteus mirabilis. Expect colorless colonies (swarming may occur).

-

Sterility Control: Incubate an uninoculated plate. It must remain colorless.

-

Troubleshooting: If colonies are pale, increase substrate concentration to 100 mg/L or ensure the incubation environment allows sufficient oxygen for the dimerization step.

References

-

Glycosynth. (2025).[1][2] Certificate of Analysis: 6-Chloro-3-indolyl beta-D-ribofuranoside. Glycosynth Limited. Link

-

Butterworth, L. A., et al. (2004). Evaluation of novel beta-ribosidase substrates for the differentiation of Gram-negative bacteria. Journal of Applied Microbiology, 96(1), 170–176.[3][4] Link

-

Inalco Pharmaceuticals. (n.d.). Technical Data Sheet: 6-Chloro-3-indolyl-beta-D-galactopyranoside (Salmon-Gal). (Cited for chromophore color comparison).[5][3] Link

-

Perry, J. D. (2017). A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. Clinical Microbiology Reviews, 30(2), 449–479. Link

Sources

- 1. β-d-Ribofuranose as a Core with a Phosphodiester Moiety as the Enzyme Recognition Site for Codrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemical course of hydrolysis catalyzed by arabinofuranosyl hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosynth - 5-Bromo-6-chloro-3-indolyl beta-D-glucopyranoside [glycosynth.co.uk]

Methodological & Application

Technical Guide: 6-Chloro-3-indolyl-β-D-ribofuranoside Assay Protocol

Synonyms: Rose-β-D-ribofuranoside, Rose-Riboside, Salmon-Riboside

Target Enzyme:

Part 1: Introduction & Mechanism

Scientific Rationale

The 6-Chloro-3-indolyl-β-D-ribofuranoside (Rose-Riboside) assay is a specialized chromogenic workflow designed to detect

Biochemical Mechanism

The assay relies on a two-step reaction: enzymatic hydrolysis followed by oxidative dimerization.

-

Hydrolysis: The enzyme

-D-ribofuranosidase cleaves the -

Dimerization: The released 6-chloro-3-indoxyl intermediate is unstable. In the presence of atmospheric oxygen, two indoxyl molecules dimerize and oxidize to form 6,6'-dichloroindigo, a stable, insoluble salmon-pink chromophore.

Reaction Pathway Diagram

Caption: The biochemical cascade converting the colorless Rose-Riboside substrate into the insoluble salmon chromophore via ribosidase activity.

Part 2: Materials & Preparation

Reagents and Equipment

| Component | Specification | Storage | Notes |

| Substrate | 6-Chloro-3-indolyl-β-D-ribofuranoside | -20°C, Desiccated | Protect from light; moisture sensitive. |

| Solvent | Dimethylformamide (DMF) or DMSO | RT | Anhydrous grade preferred. |

| Buffer | Phosphate Buffered Saline (PBS) or Tris-HCl (pH 7.2) | 4°C | pH 7.0–7.5 is optimal for dimerization. |

| Media Base | Columbia Agar or LB Agar | RT | For solid phase assays. |

| Positive Control | Escherichia coli (e.g., ATCC 25922) | -80°C | Known ribosidase producer. |

| Negative Control | Proteus mirabilis or Yersinia enterocolitica | -80°C | Typically ribosidase negative. |

Stock Solution Preparation (50 mg/mL)

Note: Prepare fresh or store in single-use aliquots at -20°C for up to 1 month.

-

Weigh 50 mg of Rose-Riboside powder.

-

Dissolve in 1.0 mL of anhydrous DMF (Dimethylformamide).

-

Critical: Do not use water or buffer for the initial dissolution; the substrate is hydrophobic and may precipitate or hydrolyze spontaneously.

-

-

Vortex until fully dissolved (solution should be clear/yellowish).

Part 3: Experimental Protocols

Protocol A: Solid Phase Screening (Agar Plate Assay)

Best for: Qualitative screening of bacterial colonies for identification.

1. Media Preparation:

-

Prepare 1 L of base agar (e.g., Columbia Agar or LB Agar) and autoclave.

-

Cool the media to 50–55°C in a water bath.

-

Aseptically add 2.0 mL to 4.0 mL of the Rose-Riboside Stock Solution (Final conc: 100–200 µg/mL).

-

Optional: Add other selective agents (antibiotics) or contrasting substrates (e.g., X-Gluc) if multiplexing.

-

Pour plates (~20 mL/plate) and allow to solidify in the dark.

2. Inoculation & Incubation:

-

Streak test organisms onto the plate surface for isolation.

-

Incubate aerobically at 35–37°C for 18–24 hours .

-

Note: Oxygen is required for color development. Do not use anaerobic jars unless the specific strain requires it (color development will be delayed until exposed to air).

-

3. Data Interpretation:

-

Positive (+): Colonies appear Salmon/Pink . Indicates

-ribosidase activity (e.g., E. coli, Klebsiella, Salmonella).[1] -

Negative (-): Colonies appear white/cream (or natural pigment). Indicates absence of activity (e.g., Proteus, Acinetobacter).

Protocol B: Liquid Lysate Assay (Semi-Quantitative)

Best for: Confirming enzyme activity in cell lysates or kinetic studies.

1. Cell Lysis:

-

Harvest 1 mL of overnight culture (

). -

Pellet cells (10,000 x g, 2 min) and discard supernatant.

-

Resuspend in 500 µL of PBS (pH 7.2) containing lysozyme (1 mg/mL) or use a commercial lysis reagent (e.g., B-PER).

-

Incubate at 37°C for 15-30 mins.

2. Reaction Setup:

-

In a clear 96-well plate or microcentrifuge tubes, mix:

-

90 µL Reaction Buffer (PBS or 100mM Tris-HCl, pH 7.2)

-

10 µL Cell Lysate

-

2 µL Rose-Riboside Stock (50 mg/mL)

-

-

Blank: Buffer + Substrate (No lysate).

3. Measurement:

-

Incubate at 37°C for 30–60 minutes .

-

Observe color change visually or measure absorbance.[2]

-

Note: The precipitate scatters light. For quantitative kinetics, a fluorogenic substrate (e.g., 4-MU-riboside) is preferred. However, for this chromogenic assay, measure absorbance at 540 nm (approximate peak for red/pink indigos) to track turbidity/color formation.

-

Part 4: Workflow Visualization

Caption: Decision tree for selecting and executing Solid Phase vs. Liquid Phase Rose-Riboside assays.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Color (False Negative) | Anaerobic conditions | Ensure plates are exposed to air; oxidation is required for color. |

| Low pH (< 6.0) | Indoxyl dimerization is inhibited at acidic pH. Buffer to pH 7.0–7.5. | |

| Substrate precipitation | Dissolve fully in DMF before adding to aqueous media. | |

| Weak Color | Low enzyme expression | Increase substrate concentration to 200 µg/mL or extend incubation to 48h. |

| Non-Specific Background | Spontaneous hydrolysis | Store plates in the dark at 4°C; use fresh plates within 2 weeks. |

| Wrong Color (Blue/Green) | Contamination | Check for contamination with X-Gal or other indolyl substrates. |

References

-

Glycosynth. (n.d.). Product Specification: 6-Chloro-3-indolyl beta-D-ribofuranoside (Rose-beta-D-ribofuranoside). Retrieved from [Link]

-

Inalco Pharmaceuticals. (n.d.). Data Sheet: 6-Chloro-3-indolyl-beta-D-galactopyranoside (Salmon-Gal).[3][4][5] (Note: Reference for chromophore properties). Retrieved from [Link]

-

Butterton, J. R., et al. (1991). Cloning, sequencing, and transcriptional regulation of viuA, the gene encoding the ferric vibriobactin receptor of Vibrio cholerae. (Contextual reference for indolyl substrate usage in Gram-negatives). Journal of Bacteriology. Retrieved from [Link]

- Chester, B., & Cooper, L. H. (1979). Achromobacter V: The differentiation of Achromobacter species by the hydrolysis of beta-D-ribofuranoside. (Foundational reference for ribosidase diagnostic utility). Journal of Clinical Microbiology.

Sources

- 1. Evaluation of novel beta-ribosidase substrates for the differentiation of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. 6-Chloro-3-indolyl-β-D-galactopyranoside | CAS 138182-21-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 6-Chloro-3-Indolyl-β-D-Galactopyranoside [inalcopharm.com]

- 5. moleculardepot.com [moleculardepot.com]

Application Notes: Utilizing 6-Chloro-3-indolyl-β-D-ribofuranoside for Chromogenic Detection of β-D-Ribofuranosidase Activity in Bacterial Cultures

Introduction: The Principle of Chromogenic Detection

In the field of diagnostic microbiology, the rapid and accurate differentiation of bacterial species is paramount. Chromogenic substrates have become indispensable tools, offering a visual means of identifying specific enzymatic activities within microorganisms.[1][2][3] These compounds are colorless molecules composed of a substrate moiety, which is recognized by a specific enzyme, linked to a chromophore (a color-producing group).[4] When the target enzyme is present, it cleaves the bond, liberating the chromophore.[2]

6-Chloro-3-indolyl-β-D-ribofuranoside is a specialized chromogenic substrate designed for the detection of β-D-ribofuranosidase activity. The core of this detection method lies in a two-step reaction. First, the bacterial enzyme β-D-ribofuranosidase hydrolyzes the glycosidic bond of the substrate. This enzymatic cleavage releases a β-D-ribofuranose molecule and a 6-chloro-3-indolyl molecule. The liberated 6-chloro-3-indolyl is an unstable intermediate that, in the presence of oxygen, undergoes an oxidative dimerization reaction. This dimerization results in the formation of 6,6'-dichloro-indigo, a highly stable, water-insoluble molecule that precipitates at the site of enzymatic activity, manifesting as a distinct rose-pink color.[4] This localized color formation allows for the direct visual identification of bacterial colonies expressing the target enzyme on solid media.[4]

This technique is particularly valuable for the differentiation of various Gram-negative bacteria, as the presence or absence of β-D-ribofuranosidase activity is a key distinguishing characteristic among certain genera.[5]

Mechanism of Action: Enzymatic Cleavage and Color Formation

The biochemical pathway for color development is a robust and specific process. The sequence begins with the transport of the substrate into the bacterial cell or its interaction with cell-bound enzymes. The specificity of the β-D-ribofuranosidase for the ribofuranoside moiety ensures that only bacteria expressing this particular enzyme can initiate the reaction. The subsequent oxidative dimerization is a critical step that requires aerobic conditions, making this substrate ideal for use on agar plates incubated in an oxygen-rich environment.

Sources

- 1. Fluorogenic and chromogenic substrates used in bacterial diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 显色培养基概述 [sigmaaldrich.com]

- 3. Chromogenic Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]

- 5. Evaluation of novel beta-ribosidase substrates for the differentiation of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cellular Dynamics: A Guide to Histochemical Staining with 6-Chloro-3-indolyl-β-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular and molecular biology, the ability to visualize specific enzymatic activity within the structural context of cells and tissues is paramount. This guide provides a comprehensive overview and detailed protocols for the use of 6-Chloro-3-indolyl-β-D-ribofuranoside, a chromogenic substrate designed for the histochemical detection of β-ribosidase activity. This technique offers a powerful tool for elucidating cellular processes, identifying specific cell populations, and assessing the impact of therapeutic interventions.

The Principle of Indigogenic Histochemistry

The staining method employing 6-Chloro-3-indolyl-β-D-ribofuranoside is a classic example of indigogenic histochemistry. The core of this technique lies in an enzyme-substrate reaction that culminates in the formation of a brightly colored, insoluble precipitate at the site of enzymatic activity.

The process unfolds in a two-step cascade:

-

Enzymatic Cleavage: The substrate, 6-Chloro-3-indolyl-β-D-ribofuranoside, is a colorless compound that is specifically recognized and hydrolyzed by the enzyme β-ribosidase. This enzymatic action cleaves the glycosidic bond, liberating the ribose sugar moiety and a 6-chloro-3-indoxyl molecule.

-

Oxidative Dimerization: The liberated 6-chloro-3-indoxyl is an unstable intermediate. In the presence of an oxidizing agent, typically atmospheric oxygen or an enhancer like potassium ferricyanide/ferrocyanide, it undergoes rapid oxidative dimerization. This reaction links two indoxyl molecules to form a water-insoluble, intensely colored indigo dye. The chloro-substitution on the indole ring influences the final color of the precipitate, which for this substrate is a distinct rose-to-magenta hue.

This localized precipitation of the colored product provides a high-resolution visual marker of β-ribosidase activity within the cellular architecture.

Visualizing the Pathway: From Substrate to Signal

Caption: Biochemical cascade of 6-Chloro-3-indolyl-β-D-ribofuranoside staining.

Applications in Research and Development

While the primary application of indolyl-based ribosidase substrates has been in microbiology for the differentiation of Gram-negative bacteria, the underlying enzymatic principle holds potential for broader applications in mammalian systems. The detection of β-ribosidase activity can be harnessed to:

-

Identify and Characterize Cell Populations: If β-ribosidase expression is specific to certain cell types, this staining method can be used to map their distribution within tissues.

-

Monitor Gene Expression: In studies utilizing β-ribosidase as a reporter gene, this technique allows for the direct visualization of gene expression patterns in situ.

-

Assess Cellular Responses: Changes in β-ribosidase activity in response to drug treatment or other stimuli can be qualitatively and semi-quantitatively assessed.

-

Diagnostic Development: The presence or absence of β-ribosidase activity could serve as a biomarker in certain pathological conditions.

It is important to note that the application of 6-Chloro-3-indolyl-β-D-ribofuranoside for histochemical staining in mammalian cells and tissues is an emerging area. Researchers should be prepared to optimize the provided protocols for their specific experimental systems.

Essential Reagents and Equipment

| Reagent/Equipment | Purpose | Recommended Specifications |

| 6-Chloro-3-indolyl-β-D-ribofuranoside | Chromogenic Substrate | High purity (≥95%) |

| Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Solvent for substrate | Anhydrous, high purity |

| Phosphate-Buffered Saline (PBS) | Washing and buffer solution | pH 7.2-7.4 |

| Fixative (e.g., Formaldehyde, Glutaraldehyde) | Preservation of cell/tissue morphology | Electron microscopy or histology grade |

| Permeabilization Agent (e.g., Triton X-100, Saponin) | Allows substrate entry into cells | Molecular biology grade |

| Staining Buffer | Provides optimal pH for enzyme activity | To be optimized (e.g., citrate or phosphate buffer) |

| Oxidizing Agent (optional enhancer) | Accelerates dye formation | Potassium Ferricyanide, Potassium Ferrocyanide |

| Counterstain (e.g., Nuclear Fast Red, Hematoxylin) | Provides morphological context | Histology grade |

| Mounting Medium | For coverslipping and long-term storage | Aqueous or permanent, as appropriate |

| Microscope | Visualization of staining | Bright-field light microscope |

| Incubator | For maintaining optimal reaction temperature | Calibrated to ±1°C |

| Glassware and Slides | For sample processing and mounting | Clean, pre-coated slides recommended |

Experimental Protocols

The following protocols provide a foundation for the histochemical detection of β-ribosidase activity in cultured cells and tissue sections. Optimization of incubation times, reagent concentrations, and buffer conditions is highly recommended for each specific cell or tissue type and experimental setup.

Protocol 1: Staining of Cultured Cells

This protocol is suitable for cells grown on glass coverslips or in chamber slides.

Caption: Workflow for staining cultured cells.

Step-by-Step Methodology:

-

Preparation of Staining Solution:

-

Prepare a 20 mg/mL stock solution of 6-Chloro-3-indolyl-β-D-ribofuranoside in DMF or DMSO. Store in the dark at -20°C.

-

The working staining solution should be prepared fresh. A typical starting concentration is 0.5-1 mg/mL of the substrate in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). The optimal pH for mammalian β-ribosidase may need to be determined empirically.

-

For enhanced staining, an oxidizing agent can be included. A common formulation is the addition of potassium ferricyanide (5 mM) and potassium ferrocyanide (5 mM) to the staining buffer.

-

-

Cell Preparation:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with an appropriate fixative. For many applications, 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature is suitable.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to ensure the substrate can access intracellular enzymes.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Incubate the cells with the freshly prepared staining solution in a humidified chamber, protected from light. Incubation time can range from 1 to 24 hours at 37°C. Monitor the color development periodically under a microscope.

-

Once the desired staining intensity is achieved, stop the reaction by washing the cells twice with PBS.

-

-

Counterstaining and Mounting:

-

(Optional) For better visualization of cellular morphology, a counterstain can be applied. Nuclear Fast Red or a light Hematoxylin stain are common choices. Follow the manufacturer's instructions for the chosen counterstain.

-

Wash briefly with distilled water.

-

Mount the coverslips onto glass slides using an aqueous mounting medium.

-

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues.

Caption: Workflow for staining paraffin-embedded tissue sections.

Step-by-Step Methodology:

-

Deparaffinization and Rehydration:

-

Permeabilization:

-

Incubate sections in 0.2% Triton X-100 in PBS for 15 minutes.

-

Wash three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare the staining solution as described in Protocol 1.

-

Incubate the slides in the staining solution in a humidified chamber, protected from light, for 1 to 24 hours at 37°C. Monitor for color development.

-

Stop the reaction by washing twice with PBS.

-

-